1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl
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Overview
Description
1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl] is a complex organic compound that belongs to the class of pyrazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the pyrazolo-triazole ring system through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of substituents such as the 7-chloro and 6-(1,1-dimethylethyl) groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Materials Science: As building blocks for the synthesis of advanced materials with unique properties.
Industrial Chemistry: As intermediates in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity.
1H-Pyrazolo[4,3-c]pyridines: Studied for their anti-inflammatory properties.
Uniqueness
1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives are unique due to their specific structural features and the presence of functional groups that confer distinct chemical and biological properties. This makes them valuable for developing new therapeutic agents and materials.
Properties
CAS No. |
124351-77-5 |
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Molecular Formula |
C23H41ClN4O2S |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
6-tert-butyl-7-chloro-3-(3-dodecylsulfonylpropyl)-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C23H41ClN4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-31(29,30)18-15-16-19-25-26-22-20(24)21(23(2,3)4)27-28(19)22/h27H,5-18H2,1-4H3 |
InChI Key |
NIEWZBKQVKRCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCC1=NN=C2N1NC(=C2Cl)C(C)(C)C |
Synonyms |
1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl |
Origin of Product |
United States |
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